ラリシレシノール

概要

説明

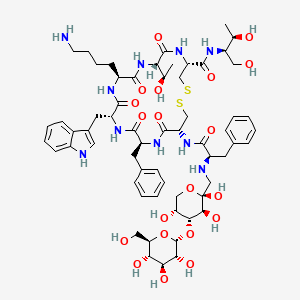

Lariciresinol is a lignan, a type of phenylpropanoids. It is the precursor to enterolignans by the action of gut microflora . In food, it is found in sesame seeds and in Brassica vegetables . It is also found in the bark and wood of white fir .

Synthesis Analysis

Pinoresinol–lariciresinol reductases (PLR) are enzymes involved in the lignan biosynthesis after the initial dimerization of two monolignols. They catalyze two successive reduction steps leading to the production of lariciresinol or secoisolariciresinol from pinoresinol .Molecular Structure Analysis

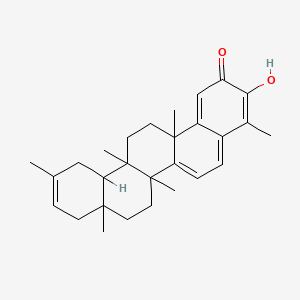

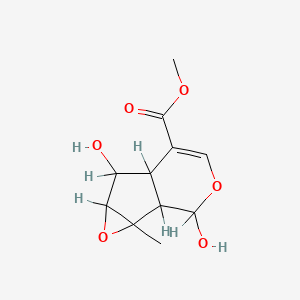

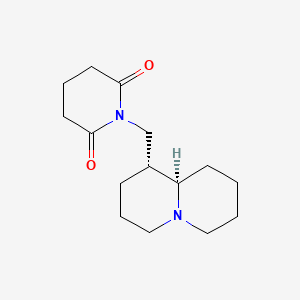

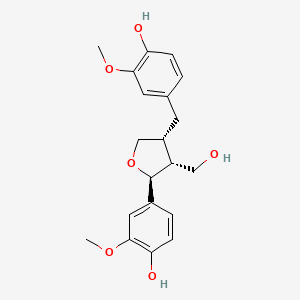

The molecular formula of Lariciresinol is C20H24O6 . The crystal structures of IiPLR1 from Isatis indigotica and pinoresinol reductases (PrRs) AtPrR1 and AtPrR2 from Arabidopsis thaliana, in the apo, substrate-bound and product-bound states, have been presented .Chemical Reactions Analysis

Pinoresinol–lariciresinol reductases (PLR) are enzymes involved in the lignan biosynthesis after the initial dimerization of two monolignols. They catalyze two successive reduction steps leading to the production of lariciresinol or secoisolariciresinol from pinoresinol .Physical and Chemical Properties Analysis

Lariciresinol has a melting point of 167-168 °C, a boiling point of 568.4±50.0 °C (Predicted), and a density of 1.261±0.06 g/cm3 (Predicted). It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

肥厚性瘢痕の治療

ラリシレシノールは、患者由来の肥厚性瘢痕線維芽細胞に対して保護効果があることが判明しています . 様々なコラーゲンバイオマーカーのタンパク質発現を抑制することで、コラーゲン蓄積を抑制します . また、細胞周期をG2/M期で特異的に停止させることで、ヒト皮膚線維芽細胞のアポトーシスと呼ばれるプログラム細胞死を開始させます . さらに、肥厚性瘢痕線維芽細胞の遊走と浸潤を抑制します .

抗菌活性

ラリシレシノールは、黄色ブドウ球菌や大腸菌O157:H7などの食中毒菌に対して著しい抗菌活性を示しています . これは、細菌細胞の生存率の低下、カリウム(K+)イオンの流出、260nm物質の放出につながる著しい抗菌効果を誘発します . また、これらの細菌の細胞壁形態を悪化させることも示されています .

作用機序

Target of Action

Lariciresinol primarily targets hypertrophic scar fibroblasts . These are cells that play a crucial role in the formation of hypertrophic scars, a pathological condition characterized by excessive fibrosis of the skin . Lariciresinol also acts on targets such as CASP3, NR1I2, and CYP3A4 .

Mode of Action

Lariciresinol interacts with its targets in a concentration-dependent manner . It prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers . This interaction results in significant changes in the target cells, including the initiation of programmed cell death, known as apoptosis .

Biochemical Pathways

Lariciresinol is involved in the lignan biosynthesis pathway . It is produced through two successive reduction steps catalyzed by pinoresinol-lariciresinol reductases . These enzymes are shared by the pathways to all 8–8′ lignans derived from pinoresinol .

Result of Action

The primary result of Lariciresinol’s action is the prevention of collagen accumulation, which leads to the inhibition of hypertrophic scar formation . It also induces apoptosis in human skin fibroblasts . Furthermore, it inhibits the migration and invasion of hypertrophic scar fibroblasts . This evidence highlights the therapeutic importance of Lariciresinol in the treatment of hypertrophic scars .

Action Environment

The action of Lariciresinol can be influenced by various environmental factors. For instance, its efficacy in controlling bacterial growth has been demonstrated against foodborne pathogens Staphylococcus aureus and Escherichia coli O157:H7 . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental context in which it is used.

Safety and Hazards

将来の方向性

Lariciresinol has shown potential for postmenopausal symptoms, including cardiovascular disease, osteoporosis, and psychological disorders. Moreover, the antitumor efficacy of lignans has been demonstrated in various cancer cell lines, including hormone-dependent breast cancer and prostate cancer, as well as colorectal cancer .

生化学分析

Biochemical Properties

Lariciresinol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with collagen biomarkers, reducing their protein expression and preventing the accumulation of collagen in hypertrophic scar fibroblasts . Additionally, lariciresinol induces apoptosis by arresting the cell cycle at the G2/M phase, which involves interactions with various cell cycle regulatory proteins .

Cellular Effects

Lariciresinol exerts several effects on different types of cells and cellular processes. In human skin fibroblasts, it has been demonstrated to induce apoptosis and inhibit cell migration and invasion . These effects are mediated through the suppression of extracellular matrix activity and the modulation of cell signaling pathways involved in cell cycle progression and apoptosis . Lariciresinol also influences gene expression by reducing the expression of collagen biomarkers, which are crucial for the formation of hypertrophic scars .

Molecular Mechanism

The molecular mechanism of lariciresinol involves its binding interactions with biomolecules and its ability to modulate enzyme activity. Lariciresinol binds to collagen biomarkers, reducing their expression and preventing collagen accumulation . It also induces apoptosis by arresting the cell cycle at the G2/M phase, which involves the inhibition of cell cycle regulatory proteins . Additionally, lariciresinol has been shown to inhibit the migration and invasion of fibroblasts by modulating cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lariciresinol have been observed to change over time. Lariciresinol exhibits stability and maintains its activity in vitro, effectively inducing apoptosis and inhibiting cell migration and invasion over extended periods . Long-term studies have shown that lariciresinol continues to suppress extracellular matrix activity and reduce collagen accumulation in hypertrophic scar fibroblasts .

Dosage Effects in Animal Models

The effects of lariciresinol vary with different dosages in animal models. At lower doses, lariciresinol effectively induces apoptosis and inhibits cell migration and invasion without causing significant toxicity . At higher doses, lariciresinol may exhibit toxic effects, including adverse impacts on cellular function and potential toxicity to non-target tissues . Threshold effects have been observed, indicating that the therapeutic window for lariciresinol is dose-dependent .

Metabolic Pathways

Lariciresinol is involved in various metabolic pathways, including its conversion to enterolignans by gut microflora . This conversion involves interactions with enzymes and cofactors that facilitate the metabolic transformation of lariciresinol. Additionally, lariciresinol’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in collagen synthesis and degradation .

Transport and Distribution

Lariciresinol is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. Lariciresinol’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach target cells and tissues to exert its biological activity .

Subcellular Localization

The subcellular localization of lariciresinol is essential for its activity and function. Lariciresinol is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that lariciresinol reaches its intended sites of action, where it can interact with biomolecules and exert its therapeutic effects .

特性

IUPAC Name |

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXCIKYXNYCMHY-AUSJPIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318362 | |

| Record name | Lariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27003-73-2 | |

| Record name | (+)-Lariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27003-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027003732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lariciresinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27003-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LARICIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73XCE5OZB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lariciresinol and where is it found?

A1: Lariciresinol, also known as (+)-Lariciresinol, is a naturally occurring plant lignan found in various dietary sources like flaxseed, sesame seeds, grains, fruits, and vegetables. [, , ] It's particularly abundant in the heartwood of certain trees like Taiwania cryptomeriodes. []

Q2: How does Lariciresinol exert its biological effects?

A2: Lariciresinol itself acts as a precursor to mammalian lignans, which are formed by the action of gut bacteria. [] These mammalian lignans, enterolactone and enterodiol, are considered phytoestrogens and have been linked to various health benefits, including a potential role in preventing hormone-dependent cancers. [, , , ]

Q3: Can you elaborate on the anti-cancer potential of Lariciresinol?

A3: While Lariciresinol itself may not directly target cancer cells, its metabolites, enterolactone and enterodiol, have shown promising anti-cancer effects, especially against hormone-dependent cancers like breast cancer. [, , , ] Studies suggest they might achieve this by interacting with estrogen receptors, potentially blocking the growth-promoting effects of estrogen on cancer cells. [, ] Additionally, Lariciresinol has shown efficacy in reducing mammary tumor growth and angiogenesis in animal models. []

Q4: Does Lariciresinol have anti-inflammatory properties?

A4: Yes, Lariciresinol has demonstrated anti-inflammatory effects in a rat model of rheumatoid arthritis. Administration of Lariciresinol reduced paw swelling, arthritic scores, and inflammatory markers like tumor necrosis factor-α (TNF-α) and interleukin-17 (IL-17). []

Q5: How is Lariciresinol metabolized in the body?

A5: Once ingested, Lariciresinol is metabolized by gut microflora into various compounds, including secoisolariciresinol, enterodiol, and enterolactone. [, , ] This metabolic pathway is similar in both animals and humans. []

Q6: What is the role of Pinoresinol-Lariciresinol Reductase (PLR) in Lariciresinol biosynthesis?

A6: PLR is a key enzyme in the biosynthesis of Lariciresinol. It catalyzes the NADPH-dependent reduction of pinoresinol to lariciresinol, which can be further reduced to secoisolariciresinol. [, , , , , , ]

Q7: Are there different types of PLRs involved in Lariciresinol production?

A7: Yes, research has identified multiple PLR isoforms with varying enantiospecificities, meaning they preferentially act on specific enantiomers (mirror image forms) of pinoresinol. [, , , , , ] For example, PLR-LU1 converts (-)-pinoresinol to (+)-secoisolariciresinol, while PLR-LU2 converts (+)-pinoresinol to (-)-secoisolariciresinol. [, ] This difference in enantiospecificity influences the final enantiomeric composition of lignans in different plant organs. [, , ]

Q8: What is the significance of enantiospecificity in Lariciresinol biosynthesis?

A8: Enantiospecificity is crucial because different enantiomers of Lariciresinol and its derivatives can have varying biological activities. [, , ] The presence of PLR isoforms with opposite enantiospecificities allows plants to control the stereochemistry of lignan production and potentially fine-tune their biological effects. [, ]

Q9: Has the structure of PLR been studied?

A9: Yes, the crystal structure of Podophyllum secoisolariciresinol dehydrogenase, an enzyme closely related to PLR, has been determined. [] This structural information provides insights into the enzyme's mechanism and enantiospecificity, which are valuable for understanding lignan biosynthesis and potentially engineering enzymes for producing specific lignans. []

Q10: How can we enhance Lariciresinol production in plants?

A10: One approach is to overexpress key genes involved in its biosynthetic pathway. For instance, introducing and overexpressing the isatis indigotica fortune lariciresinol reductase gene in plants has been proposed as a strategy to enhance Lariciresinol yield. []

Q11: What analytical techniques are used to study Lariciresinol and its metabolites?

A11: A range of techniques are employed, including:* HPLC (High-Performance Liquid Chromatography): To separate and quantify Lariciresinol and its metabolites. [, , ]* GC-MS (Gas Chromatography-Mass Spectrometry): To identify and characterize lignans, often after derivatization to enhance volatility. [, , , ]* NMR (Nuclear Magnetic Resonance Spectroscopy): To determine the structure and stereochemistry of Lariciresinol and related compounds. [, , ]* LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify lignans and their metabolites in complex mixtures. []

Q12: Are there any computational studies focusing on Lariciresinol?

A12: Yes, molecular docking studies have been conducted to investigate the binding interactions of Lariciresinol and other lignans with estrogen receptors. [, ] These studies help understand the potential of these compounds as anti-cancer agents by predicting their binding affinity and interactions with target proteins. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B1674427.png)